molecular formula C17H19ClN2 B5630499 1-(2-chlorobenzyl)-4-phenylpiperazine

1-(2-chlorobenzyl)-4-phenylpiperazine

Cat. No. B5630499
M. Wt: 286.8 g/mol
InChI Key: UDOBKOKKWOJYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-phenylpiperazine (CBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBPP has been found to exhibit a range of biological activities, including anticancer, anticonvulsant, and antidepressant effects. In

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to interact with GABA receptors, serotonin receptors, and norepinephrine receptors. By modulating the activity of these receptors, 1-(2-chlorobenzyl)-4-phenylpiperazine can influence various physiological processes, such as neuronal excitability, neurotransmitter release, and mood regulation.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. 1-(2-chlorobenzyl)-4-phenylpiperazine has also been found to modulate the activity of GABA receptors, leading to anticonvulsant effects. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to increase the levels of serotonin and norepinephrine in the brain, leading to antidepressant effects.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, 1-(2-chlorobenzyl)-4-phenylpiperazine also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has not been extensively studied for its potential side effects, making it difficult to assess its safety for use in humans.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-4-phenylpiperazine. One direction is to further explore its anticancer activity and identify the specific mechanisms by which it induces apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to assess its safety and potential side effects, particularly with regard to long-term use. Overall, 1-(2-chlorobenzyl)-4-phenylpiperazine has the potential to be a valuable tool for studying various physiological processes and developing new treatments for a range of diseases.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-phenylpiperazine involves the reaction of 2-chlorobenzyl chloride with phenylpiperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-chlorobenzyl)-4-phenylpiperazine. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

1-(2-chlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-phenylpiperazine has also been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors. Additionally, 1-(2-chlorobenzyl)-4-phenylpiperazine has been found to exhibit antidepressant activity by increasing the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOBKOKKWOJYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.